molecular formula C17H19N5OS2 B11003513 N-[3-(methylsulfanyl)phenyl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

N-[3-(methylsulfanyl)phenyl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B11003513
M. Wt: 373.5 g/mol
InChI Key: RREKKQRPJMLBQI-UHFFFAOYSA-N
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Description

2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines a triazolo-pyridazine core with sulfanyl and acetamide functionalities

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N5OS2/c1-11(2)17-20-19-14-7-8-16(21-22(14)17)25-10-15(23)18-12-5-4-6-13(9-12)24-3/h4-9,11H,10H2,1-3H3,(H,18,23)

InChI Key

RREKKQRPJMLBQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a hydrazine derivative with an appropriate diketone to form the triazolo-pyridazine core. This intermediate is then subjected to further functionalization to introduce the sulfanyl and acetamide groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridazine core can bind to specific sites on these targets, modulating their activity. The sulfanyl and acetamide groups can enhance binding affinity and specificity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a triazolo core, known for its diverse pharmacological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Similar in structure but with different pharmacological properties.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Known for its potential as a drug candidate in various therapeutic areas.

Uniqueness

2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its combination of a triazolo-pyridazine core with sulfanyl and acetamide functionalities. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

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